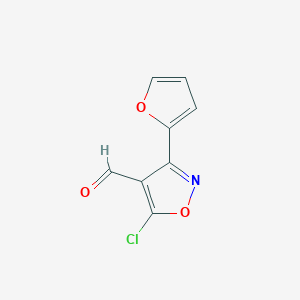
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde, also known as 5-chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde, is a chlorinated aromatic aldehyde that is used in various scientific applications. This compound has a unique structure that is composed of a five-membered ring containing a chlorine atom and an oxazole moiety. It is a colorless, volatile liquid with a melting point of -30°C. It is soluble in most organic solvents and has a low vapor pressure.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research on compounds closely related to "5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde" often focuses on synthesizing novel heterocyclic compounds, which are crucial for developing new materials, pharmaceuticals, and agrochemicals. For instance, reactions of certain oxazole derivatives with epibromohydrin and epichlorohydrin have led to the formation of complex heterocyclic systems, revealing the potential of these compounds to act as precursors in synthesizing intricate molecular architectures (Suzdalev et al., 2011). Similarly, the conversion of oxazole-carbonitriles into amide oximes and their subsequent transformation into 1,2,4-oxadiazoles underlines the versatility of oxazole derivatives in heterocyclic chemistry (Potkin et al., 2009).
Structural Characterization and Molecular Design
The structural characterization and molecular design aspects of these compounds have been extensively studied, as seen in the synthesis and X-ray diffraction analysis of bicyclic oxazolidine compounds. These studies have contributed significantly to understanding the geometric and electronic structures of novel oxazole derivatives, providing insights into their potential applications in material science and pharmacology (Abbas et al., 2018).
properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOCWSTWDKMJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)











